Cas no 4558-63-8 (2-methylpropanecarbonyl isocyanate)

2-メチルプロパンカルボニルイソシアネートは、反応性の高いイソシアネート基を有する有機化合物です。分子式はC5H7NO2で、特異的な構造により選択的な反応が可能です。本化合物の主な利点として、(1)高い反応性による短時間での反応完了、(2)他の官能基との良好な相溶性、(3)多様な求核試薬との反応適性が挙げられます。特にポリウレタン合成や医薬品中間体としての応用において、立体障害効果による位置選択的反応が可能な点が特徴です。取り扱いには湿気を避け、適切な保護具の使用が必須です。

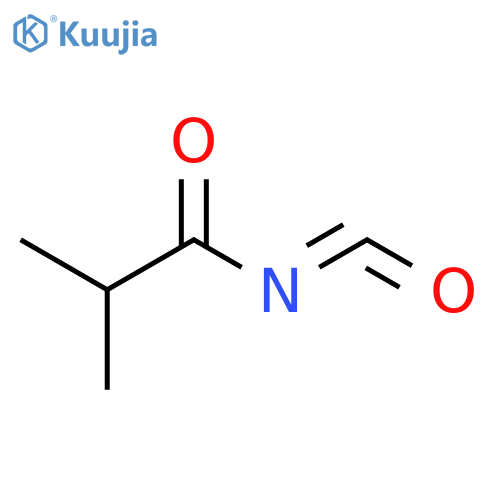

4558-63-8 structure

商品名:2-methylpropanecarbonyl isocyanate

2-methylpropanecarbonyl isocyanate 化学的及び物理的性質

名前と識別子

-

- Propanoyl isocyanate, 2-methyl-

- 2-methylpropanecarbonyl isocyanate

- SCHEMBL9157520

- 4558-63-8

- AKOS022299842

- EN300-114979

- NUJABUJBVBBCTR-UHFFFAOYSA-N

- isobutyryl isocyanate

-

- インチ: InChI=1S/C5H7NO2/c1-4(2)5(8)6-3-7/h4H,1-2H3

- InChIKey: NUJABUJBVBBCTR-UHFFFAOYSA-N

- ほほえんだ: CC(C)C(=O)N=C=O

計算された属性

- せいみつぶんしりょう: 113.04771

- どういたいしつりょう: 113.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 46.5

2-methylpropanecarbonyl isocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-114979-0.5g |

2-methylpropanecarbonyl isocyanate |

4558-63-8 | 75% | 0.5g |

$601.0 | 2023-10-25 | |

| 1PlusChem | 1P01A2AN-50mg |

2-methylpropanecarbonyl isocyanate |

4558-63-8 | 75% | 50mg |

$275.00 | 2024-05-02 | |

| 1PlusChem | 1P01A2AN-100mg |

2-methylpropanecarbonyl isocyanate |

4558-63-8 | 75% | 100mg |

$382.00 | 2024-05-02 | |

| 1PlusChem | 1P01A2AN-10g |

2-methylpropanecarbonyl isocyanate |

4558-63-8 | 75% | 10g |

$4160.00 | 2024-05-02 | |

| Enamine | EN300-114979-0.05g |

2-methylpropanecarbonyl isocyanate |

4558-63-8 | 75% | 0.05g |

$179.0 | 2023-10-25 | |

| Enamine | EN300-114979-1.0g |

2-methylpropanecarbonyl isocyanate |

4558-63-8 | 75% | 1g |

$770.0 | 2023-05-26 | |

| Enamine | EN300-114979-0.1g |

2-methylpropanecarbonyl isocyanate |

4558-63-8 | 75% | 0.1g |

$268.0 | 2023-10-25 | |

| Enamine | EN300-114979-2.5g |

2-methylpropanecarbonyl isocyanate |

4558-63-8 | 75% | 2.5g |

$1509.0 | 2023-10-25 | |

| 1PlusChem | 1P01A2AN-5g |

2-methylpropanecarbonyl isocyanate |

4558-63-8 | 75% | 5g |

$2825.00 | 2024-05-02 | |

| 1PlusChem | 1P01A2AN-500mg |

2-methylpropanecarbonyl isocyanate |

4558-63-8 | 75% | 500mg |

$805.00 | 2024-05-02 |

2-methylpropanecarbonyl isocyanate 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

4558-63-8 (2-methylpropanecarbonyl isocyanate) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬